molecular formula C21H25N3O B2358510 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea CAS No. 922983-70-8

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea

Cat. No.: B2358510
CAS No.: 922983-70-8
M. Wt: 335.451
InChI Key: KCZCZLZZZJIYBL-UHFFFAOYSA-N
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Description

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea is a synthetic organic compound that belongs to the class of urea derivatives It features a complex structure with an indole ring, a benzyl group, and an isopropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea typically involves multistep organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzyl group and the isopropylurea moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties and applications.

Scientific Research Applications

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties and functionalities.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea can be compared with other similar compounds, such as:

    1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea: This compound has a similar structure but with a hydroxyethyl group instead of an isopropyl group, leading to different chemical and biological properties.

    1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyethyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

1-benzyl-3-(1-ethylindol-3-yl)-1-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-23-15-19(18-12-8-9-13-20(18)23)22-21(25)24(16(2)3)14-17-10-6-5-7-11-17/h5-13,15-16H,4,14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCZLZZZJIYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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